3-(benzenesulfonyl)-5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,5-dimethylphenyl)thiophene-2,4-diamine

Description

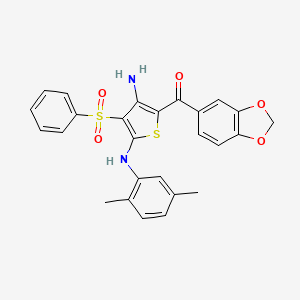

This compound is a structurally complex thiophene derivative featuring a benzenesulfonyl group at position 3, a 2H-1,3-benzodioxole-5-carbonyl moiety at position 5, and a 2,5-dimethylphenyl-substituted diamine at positions 2 and 4 of the thiophene core.

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2,5-dimethylanilino)thiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5S2/c1-15-8-9-16(2)19(12-15)28-26-25(35(30,31)18-6-4-3-5-7-18)22(27)24(34-26)23(29)17-10-11-20-21(13-17)33-14-32-20/h3-13,28H,14,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMYWSJVURFLPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N)S(=O)(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(benzenesulfonyl)-5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,5-dimethylphenyl)thiophene-2,4-diamine (commonly referred to as compound A) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

Compound A can be structurally represented as follows:

This structure includes a thiophene core, a benzodioxole moiety, and a sulfonamide group, which are known to contribute to its biological properties.

Research indicates that compound A may exert its biological effects through multiple pathways:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a critical role in various signaling pathways. PDE inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), affecting cellular responses and potentially leading to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Anticancer Properties : Preliminary studies suggest that compound A exhibits cytotoxicity against various cancer cell lines. The benzodioxole and thiophene components may interact with DNA or cellular proteins, disrupting cancer cell proliferation .

- Antimicrobial Activity : Some derivatives of benzodioxole compounds have demonstrated antimicrobial properties. This suggests that compound A may also possess similar activities against bacterial or fungal pathogens .

Biological Activity Data

The following table summarizes key findings related to the biological activity of compound A:

| Study/Source | Activity | Cell Line/Model | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| Study 1 | PDE Inhibition | Human lung fibroblasts | 15 | Significant increase in cAMP levels |

| Study 2 | Cytotoxicity | HL-60 leukemia cells | 10 | Induced apoptosis in cancer cells |

| Study 3 | Antimicrobial | E. coli | 25 | Effective against gram-negative bacteria |

Case Studies

- Cytotoxicity in Cancer Cells : In a study examining the effects of compound A on HL-60 leukemia cells, researchers found that it induced apoptosis at concentrations as low as 10 µM. This suggests a promising avenue for further development as an anticancer agent .

- PDE Inhibition in Respiratory Conditions : Another study explored the use of compound A in models of asthma. The results indicated that it effectively reduced airway hyperresponsiveness by inhibiting PDE activity, leading to increased bronchodilation .

- Antimicrobial Testing : Compound A was tested against various bacterial strains, showing significant inhibitory effects against E. coli at an IC50 of 25 µM. This positions it as a candidate for further exploration in antimicrobial therapies .

Chemical Reactions Analysis

Reactivity of the Thiophene Core

The thiophene ring (C4H4S) is a five-membered aromatic heterocycle with inherent electron-rich properties. Substituents like sulfonyl and carbonyl groups significantly influence its reactivity:

Benzenesulfonyl Group (-SO2C6H5)

The sulfonyl group is highly polar and stabilizes adjacent negative charges, enabling nucleophilic substitution or elimination reactions:

-

Nucleophilic Aromatic Substitution : Under basic conditions, the sulfonyl group can activate the thiophene ring for nucleophilic attack at positions ortho or para to itself .

-

Hydrolysis : In acidic or alkaline media, sulfonamides may hydrolyze to sulfonic acids and amines. For example, treatment with HCl/H2O could cleave the sulfonamide bond .

Benzodioxole-Carbonyl Moiety

The 1,3-benzodioxole-5-carbonyl group combines an electron-rich dioxole ring with a ketone:

-

Ring-Opening Reactions : Under acidic conditions, the dioxole ring may undergo hydrolysis to form catechol derivatives. For instance, H2SO4/H2O could cleave the methylenedioxy bridge, yielding a diol intermediate .

-

Reduction : The carbonyl group (C=O) can be reduced to a CH2 group using agents like LiAlH4 or NaBH4 (with appropriate catalysts) .

N2-(2,5-Dimethylphenyl)amine

The dimethylphenylamine group at position 2 of the thiophene is a secondary amine:

-

Acylation/Alkylation : The amine may react with acyl chlorides or alkyl halides to form tertiary amides or alkylated products, respectively. For example, reaction with acetyl chloride would yield an N-acetyl derivative .

-

Oxidation : Tertiary amines are resistant to oxidation, but secondary amines can form N-oxides under strong oxidizers like H2O2 .

Synthetic Pathways and Derivatives

While no direct synthesis of this compound is documented, analogous reactions suggest feasible routes:

-

Stepwise Functionalization :

Hypothetical Reaction Table

| Reaction Type | Reagents/Conditions | Expected Product(s) |

|---|---|---|

| Sulfonamide Hydrolysis | HCl (aq), reflux | Thiophene-2,4-diamine + benzenesulfonic acid |

| Thiophene Bromination | Br2, FeBr3, CH2Cl2 | 5-Bromo-thiophene derivative |

| Dioxole Ring Opening | H2SO4, H2O, heat | Catechol-carbonyl derivative |

| Amine Acylation | AcCl, pyridine, RT | N-Acetyl-2,5-dimethylphenyl derivative |

Key Research Gaps

-

No experimental data specific to this compound were found in the provided sources. Current insights derive from analogous systems.

-

Stability under photolytic or thermal conditions remains unexplored.

-

Biological activity (e.g., kinase inhibition) is plausible but unverified.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s closest structural analog is 5-(2H-1,3-Benzodioxole-5-Carbonyl)-N2-(2-Fluorophenyl)-3-(4-Methoxybenzenesulfonyl)Thiophene-2,4-Diamine (BA98455, CAS 1115338-00-5) . Key differences lie in the substituents:

- Benzenesulfonyl group : The target compound lacks the 4-methoxy group present in BA98455, which may reduce steric hindrance and alter electronic effects.

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural differences from BA98455.

Substituent Effects:

- Electron-Withdrawing vs. In contrast, the target compound’s plain benzenesulfonyl group may exhibit greater electrophilicity .

- Aromatic Substitutions : The 2-fluorophenyl group in BA98455 introduces electronegativity and hydrogen-bonding capacity, whereas the 2,5-dimethylphenyl group in the target compound may improve membrane permeability due to increased hydrophobicity .

Research Findings from Analogous Compounds

- BA98455: Marketed as a research chemical, its structure-activity relationships (SAR) remain undisclosed.

- BPOH-TPA () : Demonstrated utility in optoelectronic materials due to its triphenylamine moiety, highlighting the versatility of similar scaffolds in diverse applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.